Product packaging for Fmoc-Ala-Pro-OH(Cat. No.:CAS No. 186023-44-9)

Fmoc-Ala-Pro-OH

Cat. No.: B2983687
CAS No.: 186023-44-9
M. Wt: 408.454
InChI Key: HLFCRSYTJCARCY-XOBRGWDASA-N
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Description

Significance of Fmoc-Protected Dipeptides in Modern Peptide Chemistry

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) has become the predominant method in contemporary peptide chemistry due to its inherent advantages over older strategies, such as the tert-butyloxycarbonyl (Boc) approach altabioscience.comiris-biotech.deamericanpeptidesociety.orgbiotage.commasterorganicchemistry.comwikipedia.orgmtoz-biolabs.com. A key benefit of Fmoc chemistry lies in its milder reaction conditions, which avoid the use of highly corrosive reagents like anhydrous hydrogen fluoride (B91410) (HF) often required in Boc chemistry altabioscience.combiotage.commasterorganicchemistry.comthermofisher.com. Instead, Fmoc deprotection is typically achieved with mild bases, such as piperidine (B6355638), making the process safer and more amenable to automation altabioscience.comamericanpeptidesociety.orgbiotage.commasterorganicchemistry.com.

Furthermore, Fmoc chemistry facilitates the synthesis of peptides containing post-translational modifications (PTMs), which are often unstable under the harsher conditions of other methods altabioscience.comnih.gov. The use of Fmoc-protected dipeptides specifically can enhance the efficiency of peptide synthesis by addressing challenges such as peptide aggregation and poor solubility, particularly when constructing longer or more complex sequences chempep.comsigmaaldrich.comchimia.ch. These dipeptide units act as pre-assembled fragments, streamlining the assembly process and often leading to improved yields and purities.

Foundational Role of Fmoc-Ala-Pro-OH as a Peptide Building Block

This compound is a specific and widely utilized Fmoc-protected dipeptide that serves as a crucial building block in peptide synthesis chemimpex.comiris-biotech.de. Its structure comprises the Fmoc group protecting the α-amino group of L-alanine, which is then coupled to L-proline chemimpex.comiris-biotech.de. This arrangement makes it an ideal component for introducing the Ala-Pro sequence into a growing peptide chain during SPPS.

The compound's utility extends across various research areas, including drug discovery and biotechnology, owing to its stability and compatibility with standard coupling reagents chemimpex.com. Researchers employ this compound to facilitate the creation of high-purity peptides essential for pharmaceutical applications, bioconjugation, protein engineering, and studies in neuroscience chemimpex.com. Its precise incorporation into peptide sequences allows for the development of bioactive compounds and targeted therapeutic agents.

Table 1: Key Properties of this compound

PropertyValueSource
Chemical NameN-alpha-(9-Fluorenylmethoxycarbonyl)-L-alaninyl-L-proline chemimpex.comiris-biotech.de
CAS Number186023-44-9 chemimpex.comiris-biotech.de
Molecular FormulaC23H24N2O5 chemimpex.comiris-biotech.de
Molecular Weight408.45 g/mol chemimpex.comiris-biotech.de
Purity (Typical)≥ 95% (HPLC) chemimpex.com
AppearanceWhite to off-white powder chemimpex.com
Storage TemperatureRoom Temperature / -20°C chemimpex.comiris-biotech.de

Orthogonal Protecting Group Strategies in Peptide Synthesis with Fmoc Chemistry

A cornerstone of effective peptide synthesis is the concept of orthogonal protecting groups. Orthogonality refers to the ability to selectively remove one protecting group in the presence of others, using distinct chemical conditions wikipedia.orgsigmaaldrich.comiris-biotech.debiosynth.comfiveable.metotal-synthesis.comnih.govthermofisher.com. This selectivity is vital for controlling the stepwise addition of amino acids and for performing site-specific modifications on the peptide chain.

In Fmoc SPPS, the primary protecting group strategy relies on the orthogonal pairing of the base-labile Fmoc group for the α-amino terminus and acid-labile protecting groups for amino acid side chains altabioscience.comiris-biotech.dewikipedia.orgiris-biotech.debiosynth.comfiveable.me. The Fmoc group is typically removed using a secondary amine base, such as piperidine in dimethylformamide (DMF) altabioscience.comamericanpeptidesociety.orgbiotage.commasterorganicchemistry.comwikipedia.orgiris-biotech.detotal-synthesis.comacs.org. Concurrently, side chain protecting groups, commonly tert-butyl (tBu) or its derivatives, are stable under these basic conditions but are readily cleaved by acidic reagents, such as trifluoroacetic acid (TFA), during the final cleavage step altabioscience.comiris-biotech.dewikipedia.orgiris-biotech.defiveable.me. This Fmoc/tBu combination represents the most widely adopted orthogonal strategy iris-biotech.demasterorganicchemistry.comwikipedia.orgnih.goviris-biotech.deacs.org.

Table 2: Comparison of Fmoc and Boc Orthogonal Strategies

FeatureFmoc StrategyBoc Strategy
N-terminal Protection Fmoc (9-fluorenylmethoxycarbonyl)Boc (tert-butyloxycarbonyl)
N-terminal Deprotection Base-labile (e.g., 20% piperidine in DMF)Acid-labile (e.g., TFA)
Side Chain Protection Typically acid-labile (e.g., tBu, Trt, Pbf)Typically acid-labile (e.g., Bzl, tBu)
Orthogonality True orthogonality (Base vs. Acid)Quasi-orthogonal (both acid-labile, differential acid strength)
Final Cleavage Acidic (TFA)Strong Acidic (HF)
Advantages Milder conditions, automation-friendly, compatible with PTMsSuitable for base-sensitive sequences, historical precedent
Disadvantages Potential for aggregation, base-mediated side reactions (e.g., DKP)Harsher conditions, less compatible with some PTMs, HF use

The inherent orthogonality of the Fmoc/tBu system, along with the availability of numerous other orthogonal protecting groups (e.g., Dde, ivDde, Mtt) that can be selectively removed under specific conditions sigmaaldrich.com, enables the synthesis of highly complex peptides, including branched, cyclic, and side-chain modified structures iris-biotech.desigmaaldrich.comtotal-synthesis.com. This strategic flexibility is fundamental to advancing peptide-based therapeutics and research tools.

Compound List:

this compound

L-alanine

L-proline

9-fluorenylmethoxycarbonyl (Fmoc)

tert-butyloxycarbonyl (Boc)

tert-butyl (tBu)

9-fluorenylmethoxycarbonyl-L-alanine (Fmoc-Ala-OH)

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)

ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)

Mtt (4-methyltrityl)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24N2O5 B2983687 Fmoc-Ala-Pro-OH CAS No. 186023-44-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-14(21(26)25-12-6-11-20(25)22(27)28)24-23(29)30-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,14,19-20H,6,11-13H2,1H3,(H,24,29)(H,27,28)/t14-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFCRSYTJCARCY-XOBRGWDASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Applications of Fmoc Ala Pro Oh in Biomolecular Research

Construction of Complex Peptide Architectures

The Ala-Pro dipeptide motif is prevalent in many biologically active peptides, influencing their structure, stability, and receptor interactions. Fmoc-Ala-Pro-OH, as a readily available and stable Fmoc-protected building block, facilitates the precise incorporation of this motif into complex peptide sequences using established Fmoc-based Solid-Phase Peptide Synthesis (SPPS) methodologies.

Synthesis of Extended Linear Peptide Sequences

This compound is a key component in the stepwise assembly of linear peptides via Fmoc SPPS chemimpex.comsigmaaldrich.combroadpharm.commedchemexpress.combas.bgbachem.comsigmaaldrich.com. The Fmoc group provides robust protection of the N-terminus, allowing for selective deprotection under mild basic conditions (e.g., using piperidine) at each coupling cycle, thereby enabling the sequential addition of amino acids. This controlled synthesis ensures high purity and yield of the desired peptide sequences, which is critical for applications ranging from therapeutic peptide development to biochemical probes chemimpex.combroadpharm.com. For instance, it has been utilized in the synthesis of ACE inhibitors, where specific Ala-Pro sequences were incorporated to achieve desired biological activity bas.bg.

Engineering of Constrained and Cyclic Peptides

The Ala-Pro sequence can contribute to specific conformational preferences within a peptide chain, which is particularly valuable when engineering constrained or cyclic peptides. This compound, or related modified Ala-Pro dipeptides, are employed in the synthesis of cyclic peptides by facilitating either on-resin or solution-phase cyclization strategies chemimpex.comchapman.edunih.govrsc.orggoogle.com. The inherent turn-inducing properties of proline, often in conjunction with alanine (B10760859), can pre-organize the peptide backbone for efficient macrocyclization. Furthermore, specific modifications to the Ala-Pro motif, such as pseudoproline dipeptides (e.g., Fmoc-Ala-Ser(ΨMe,Mepro)-OH), have been developed to improve coupling efficiency and disrupt secondary structure formation in challenging sequences, thereby enhancing the synthesis of complex peptides mendelchemicals.comchemimpex.comresearchgate.net.

Strategies for Bioconjugation and Functionalization

This compound serves as a bifunctional linker, offering distinct reactive sites for bioconjugation and functionalization broadpharm.commedchemexpress.commedchemexpress.com. The Fmoc-protected amine can be readily deprotected, revealing a free amine group that can be subsequently coupled to various molecules, such as labels, drugs, or solid supports. Concurrently, the terminal carboxylic acid group can be activated (e.g., using EDC or HATU) to form stable amide bonds with primary amine groups on other biomolecules. This dual functionality makes this compound valuable in creating peptide-drug conjugates, antibody-drug conjugates (ADCs), or in attaching peptides to surfaces for biosensing applications chemimpex.combroadpharm.com.

Design and Synthesis of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and biological activity of natural peptides but possess improved properties such as enhanced stability against enzymatic degradation, better bioavailability, and altered receptor binding profiles. This compound plays a significant role in this field by enabling the incorporation of the Ala-Pro motif into non-peptide scaffolds or modified peptide backbones.

Structural Mimicry of Natural Peptides Using this compound Motifs

The Ala-Pro sequence is a common structural element in many natural peptides that mediate important biological functions. By utilizing this compound in synthesis, researchers can create peptidomimetics that replicate the conformational features and binding interactions of these natural peptides. This approach is crucial for developing therapeutic agents with improved pharmacokinetic properties, such as increased resistance to proteases and enhanced oral bioavailability mendelchemicals.comnih.gov. For example, the Ala-Pro motif can be incorporated into peptide analogs designed to mimic the structure of hormones like GLP-1, leading to compounds with prolonged action acs.org.

Incorporation into Oligourea and Other Peptide Analogs

This compound and related motifs can be integrated into diverse molecular architectures beyond traditional peptides, such as oligoureas and other foldamers acs.orgpnas.org. Oligoureas, for instance, possess a backbone structure similar to peptides but with an N-substituted glycine (B1666218) (peptoid) backbone, which confers significant protease resistance and chemical stability pnas.org. The incorporation of Ala-Pro sequences or their structural analogs into such non-natural backbones allows for the design of molecules that retain or even enhance the biological activity of natural peptides while offering superior stability and tunable properties. This strategy is particularly promising for developing next-generation therapeutics and biomaterials.

Rational Design of Combinatorial Peptide Libraries

Combinatorial peptide libraries are powerful tools for discovering novel peptides with desired biological activities. This compound serves as a critical component in the systematic generation of these libraries, enabling researchers to explore vast sequence spaces efficiently.

Generation of Positional Scanning Synthetic Combinatorial Libraries (PS-SCL)

Positional Scanning Synthetic Combinatorial Libraries (PS-SCLs) are designed to systematically probe the influence of individual amino acids at specific positions within a peptide sequence. In this approach, this compound can be incorporated as a fixed element in certain positions while other positions are varied. Alternatively, it can be part of the randomized pool of amino acids used to build the library. For instance, researchers might create libraries where the Ala-Pro dipeptide sequence is maintained, and other residues are systematically substituted to identify optimal sequences for a particular target. This method allows for the detailed mapping of structure-activity relationships (SAR) by isolating the contribution of each amino acid at each position. Studies have demonstrated the utility of PS-SCLs in identifying protease specificities, where specific amino acid combinations, potentially including dipeptides like Ala-Pro, are crucial for substrate recognition researchgate.netnih.govpnas.org.

Synthesis of One-Bead-Two-Compound (OB2C) Libraries

One-Bead-Two-Compound (OB2C) libraries are an advanced combinatorial strategy where each bead carries two distinct chemical entities. This approach enhances the diversity and information content obtainable from a single synthesis. This compound can be utilized in OB2C library synthesis by being one of the two compounds attached to a bead. This could involve synthesizing a peptide containing the this compound sequence on one part of the bead or as a separate entity, allowing for the screening of diverse peptide structures alongside other small molecules or peptides. The flexibility of Fmoc chemistry, with its wide availability of protected amino acids and dipeptides, supports the creation of such complex OB2C libraries for drug discovery nih.govnih.govconicet.gov.ar.

Methodologies for Library Screening and Deconvolution

The successful application of combinatorial libraries relies on robust screening and deconvolution methodologies. Techniques such as fluorescence-based assays, enzyme-linked immunosorbent assays (ELISA), and mass spectrometry are commonly employed to identify active sequences from large libraries. For example, PS-SCLs are screened against target enzymes or receptors, and the resulting active sequences are then analyzed to determine the optimal amino acid at each position. The deconvolution process involves identifying the specific peptide sequences responsible for the observed activity. This compound, as a component of these libraries, contributes to the diversity that these screening methods can explore, leading to the identification of peptides with specific biological functions. The efficient synthesis of these libraries using Fmoc chemistry, as described in various studies, facilitates high-throughput screening researchgate.netpnas.orgumich.edu.

Role in Early-Stage Pharmaceutical and Biological Research

This compound plays a significant role in the foundational stages of pharmaceutical and biological research, aiding in the development of novel tools and the understanding of biological mechanisms.

Development of Peptide-Based Research Probes

Peptide-based research probes are essential for investigating biological processes, protein-protein interactions, and cellular pathways. This compound can be incorporated into the design of these probes. For example, peptides containing specific amino acid sequences, such as those incorporating the Ala-Pro motif, can be synthesized using Fmoc chemistry to create fluorescent probes or affinity tags. These probes can then be used to monitor molecular interactions, track cellular localization, or detect specific biomolecules. Research into peptide probes for heme monitoring, for instance, has utilized Fmoc-based solid-phase peptide synthesis (SPPS) to create peptides with specific sequences and functionalities, demonstrating the utility of such building blocks nih.gov.

Investigation of Enzyme Inhibition Mechanisms

The study of enzyme inhibition is a cornerstone of drug discovery. Short peptides, including dipeptides, can act as substrates or inhibitors for various enzymes. This compound can be used to synthesize peptide sequences that are then tested for their ability to inhibit specific enzymes, such as Angiotensin-I Converting Enzyme (ACE) or serine proteases. The Ala-Pro sequence is known to be present in various bioactive peptides, including some ACE inhibitors derived from milk proteins farmaciajournal.combas.bg. By synthesizing peptides containing this compound using Fmoc-SPPS, researchers can systematically investigate how this specific dipeptide motif influences enzyme binding and inhibition kinetics. This allows for the elucidation of enzyme inhibition mechanisms and the identification of potential therapeutic leads. For example, studies synthesizing tripeptides like Val-Ala-Pro-OH (VAP) have shown significant ACE inhibitory activity, comparable to clinically used drugs farmaciajournal.combas.bg.

Conformational Analysis and Theoretical Studies

Experimental Spectroscopic Characterization of Conformation

Spectroscopic techniques are invaluable for probing the average conformation and dynamic behavior of peptides in solution. These methods provide experimental data that complements and validates theoretical models.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for investigating the structure of peptides at an atomic level. A key feature of peptides containing a proline residue is the cis-trans isomerization of the X-Pro peptide bond. Due to the high energy barrier for rotation around this bond, the interconversion between the cis and trans conformers is slow on the NMR timescale, often resulting in two distinct sets of signals for each isomer.

For the Ala-Pro motif, the equilibrium in aqueous solution typically favors the trans isomer. Studies on modified Ala-Pro dipeptides have shown that immediately after dissolution, the peptide may exist predominantly in one conformation (e.g., >95% trans), slowly equilibrating over hours or days to a final mixture. researchgate.net At equilibrium, the ratio for a similar thioxo-dipeptide, Ala-ψ[CS-N]-Pro, was found to be approximately 62% trans and 38% cis, as verified by ¹H-NMR analysis of the α-proton signals. researchgate.net The rotational barrier for the cis-to-trans isomerization in an N-acetylated Ala-Pro peptide has been calculated to be consistent with the value of 19.3 kcal/mol determined from NMR experiments, highlighting the significant energy required for this conformational change. nih.gov

In a hypothetical ¹H-NMR spectrum of Fmoc-Ala-Pro-OH, one would expect to observe separate resonances for the alanine (B10760859) α-proton and methyl protons, as well as for the proline ring protons, corresponding to the cis and trans isomers. The relative integration of these paired signals would provide the population ratio of the two conformers in the given solvent.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is highly sensitive to the secondary structure of peptides. The CD spectrum of this compound is a composite of signals from three main sources: the Fmoc chromophore, the peptide backbone, and the carboxylic acid group.

The Fmoc group itself is chiral and exhibits strong electronic transitions in the far-UV and near-UV regions, which can dominate the spectrum. However, the region between approximately 210 nm and 240 nm is often informative for peptide backbone conformation. Proline is known as a "helix breaker" but is a common component of β-turns. The Ala-Pro sequence is a strong inducer of β-turn structures, particularly type I and type II turns. These turn structures give rise to characteristic CD signals.

While specific CD data for monomeric this compound is not extensively published, studies on the self-assembly of other Fmoc-dipeptides, such as Fmoc-diphenylalanine, show a negative peak around 228 nm, which has been attributed to β-sheet-like structures formed during aggregation. nih.gov For this compound in a non-aggregating solvent, the spectrum would be expected to reflect a more disordered or turn-like conformation rather than a canonical β-sheet structure.

Infrared (IR) Spectroscopy for Hydrogen Bonding Characterization

Infrared (IR) spectroscopy provides detailed information about the vibrational modes of chemical bonds and is particularly useful for characterizing hydrogen bonding. The key IR-active groups in this compound are the N-H group of the alanine residue, the two carbonyl (C=O) groups (one in the amide bond, one in the C-terminal carboxylic acid), and the aromatic C-H bonds of the Fmoc group.

The amide I band, which arises primarily from the C=O stretching vibration of the peptide bond, is highly sensitive to conformation and hydrogen bonding. In dipeptides like Ala-Pro, this band typically appears in the 1600-1700 cm⁻¹ region. aip.org The C=O stretch of the terminal carboxylic acid is expected between 1700 and 1760 cm⁻¹. aip.org

The presence of intramolecular hydrogen bonds, for instance between the N-H of alanine and the carbonyl oxygen of the Fmoc group or the C-terminal oxygen, would lead to a downshift (lower frequency) and broadening of the corresponding N-H and C=O stretching bands. Intermolecular hydrogen bonding, especially involving the carboxylic acid group, often leads to the formation of dimers in non-polar solvents, resulting in a very broad O-H stretching band in the 2500-3300 cm⁻¹ region. Far-infrared studies on similar dipeptides have mapped backbone torsional motions to below 100 cm⁻¹, while N-H wagging motions are found between 400-700 cm⁻¹. nih.gov

Advanced Computational Chemistry Approaches

Computational methods provide a powerful complement to experimental techniques, allowing for the detailed exploration of the conformational energy landscape and dynamic behavior of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules and predict their geometries, energies, and other properties. DFT studies on a closely related model, Ac-Ala-Pro-NHMe, provide significant insight into the likely conformational preferences of this compound. nih.gov

These calculations show that the relative stability of different conformers is highly dependent on the environment. In the gas phase, the molecule favors compact, β-turn structures stabilized by intramolecular hydrogen bonds. In water, however, these intramolecular bonds are disrupted in favor of interactions with solvent molecules, leading to a preference for more extended, open conformations. nih.gov The rotational barrier for the cis-to-trans isomerization was also calculated, providing a theoretical value that aligns well with experimental NMR data.

ParameterGas PhaseWater (SMD model)
Favored Conformation Type VI β-turnsOpen Conformations
Population of β-turns ~71%~21%
Calculated Rotational Barrier (cis-to-trans) -19.73 kcal/mol
Data derived from DFT calculations on the analogue Ac-Ala-Pro-NHMe. nih.gov

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational dynamics. Extensive MD simulations have been performed on the Ala-Pro dipeptide in aqueous solution, exploring the behavior of both cis and trans isomers. acs.orgresearchgate.netki.se

These simulations reveal that both isomers sample a limited number of stable conformations. For the cis isomer, two primary sub-conformations were identified: a major conformation corresponding to the bioactive state that binds to the enzyme Cyclophilin A, and a minor conformation featuring an intramolecular hydrogen bond between the terminal groups. acs.orgresearchgate.net The trans isomer also populates distinct conformational states. The simulations underscore the importance of hydration, as the arrangement of water molecules in the solvation shell was found to be dependent on the dipeptide's conformation. acs.orgacs.org

IsomerMajor ConformationMinor ConformationKey Findings
cis Bioactive conformation (as bound to Cyclophilin A)Conformation with N-to-C terminal intramolecular H-bondConformational space is limited; hydration shell is conformation-dependent. acs.org
trans Samples several distinct conformations-The specific water model used in the simulation can influence the dynamics but does not significantly alter the overall conformational space explored. ki.se
Findings based on MD simulations of the uncapped Ala-Pro dipeptide in water. acs.orgresearchgate.netki.se

Prediction of Prolyl Cis-Trans Isomerization Equilibria

The peptide bond preceding a proline residue (the X-Pro bond) is unique among the 20 common amino acids in that the energy barrier between the cis and trans conformations is relatively small. mdpi.com This allows for a significant population of the generally less-favored cis isomer, creating a dynamic equilibrium that can function as a molecular switch in biological processes. researchgate.net For the Ala-Pro linkage in this compound, this equilibrium is a critical determinant of its conformational landscape.

The trans conformation of the peptide bond is typically more stable than the cis form for most amino acid pairings. However, in the case of X-Pro bonds, the energy difference is much smaller, leading to a higher propensity for the cis conformation (around 5-6% in proteins). researchgate.net The interconversion between these states, known as prolyl cis-trans isomerization (CTI), is a slow process that can be a rate-limiting step in protein folding. uwo.ca

Theoretical studies and computational models are employed to predict the equilibrium constant (Keq = [trans]/[cis]) for this isomerization. mdpi.com The prediction of the isomerization state is influenced by several factors, including the nature of the amino acid preceding the proline and the surrounding sequence environment. nih.gov For instance, the presence of aromatic residues N-terminally to a proline can favor the cis conformation. nih.gov While Alanine is not aromatic, its relatively small side chain imposes fewer steric constraints compared to bulkier residues, influencing the energetic landscape of the isomerization.

Computational methods, such as those using support vector machines (SVM) and biophysically-motivated consensus models, have been developed to predict the isomerization state from the amino acid sequence alone. researchgate.netuwo.ca These models analyze patterns in neighboring residues and their physicochemical properties to determine the likelihood of a cis or trans conformation. nih.gov

Table 1: Energetic Properties of Prolyl Isomerization This table presents typical energy values associated with the cis-trans isomerization of the prolyl peptide bond. Actual values for this compound may vary based on solvent and other experimental conditions.

ParameterTypical Value RangeSignificance
Activation Energy (cis to trans)14-24 kcal/molHigh barrier leads to slow interconversion, acting as a molecular timer. researchgate.net
Activation Energy (trans to cis)~30 kcal/molThe higher barrier for this direction means the process is generally slower. researchgate.net
Equilibrium Population of cis Isomer5-6% (in proteins)A significant fraction compared to non-proline peptide bonds (<0.1%). nih.gov

Influence of the Alanine-Proline Dipeptide Motif on Peptide Folding

The Ala-Pro dipeptide motif is a powerful structural element that significantly influences the folding pathways of peptides and proteins. The unique conformational rigidity of proline combined with the flexibility of alanine makes this sequence a potent inducer of specific secondary structures.

Induction of β-Turn and γ-Turn Conformations

The Ala-Pro sequence has a high propensity to initiate reverse turns, which are crucial for a polypeptide chain to fold back on itself, leading to compact, globular structures. The two most common types of turns induced by this motif are β-turns and γ-turns. nih.gov

β-Turns: These are the most common type of reverse turn, involving four consecutive amino acid residues (denoted i, i+1, i+2, and i+3). The Ala-Pro sequence is frequently found at the i+1 and i+2 positions of β-turns, particularly Type I and Type II turns. rsc.org The constrained phi (φ) dihedral angle of proline (approximately -60°) restricts the backbone conformation, while alanine's ability to adopt a wide range of psi (ψ) angles facilitates the necessary twist for the turn.

γ-Turns: These are tighter turns involving only three consecutive residues (i, i+1, i+2). A γ-turn is characterized by a hydrogen bond between the carbonyl group of residue i and the amide proton of residue i+2. nih.gov The presence of proline at the i+1 or i+2 position can stabilize γ-turn conformations.

The preference for a specific turn type is influenced by the chirality of the amino acids and the solvent environment. For example, studies on model peptides have shown that sequences like D-Pro-Gly can favor βI' or βII' turns depending on solvent polarity. rsc.org

Table 2: Ideal Dihedral Angles for Common β-Turn Types The Ala-Pro motif typically occupies the i+1 and i+2 positions in these structures.

Turn Typeφi+1ψi+1φi+2ψi+2
Type I-60°-30°-90°
Type II-60°120°80°
Type I'60°30°90°
Type II'60°-120°-80°

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Patterns

The secondary structures induced by the Ala-Pro motif are stabilized by specific hydrogen bonding patterns. These can be either within the same molecule (intramolecular) or between different peptide chains (intermolecular).

Intramolecular Hydrogen Bonding: The defining feature of a β-turn is an intramolecular hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3). This is often referred to as a 4→1 hydrogen bond and results in a 10-membered ring. researchgate.net In a γ-turn, the stabilizing hydrogen bond is formed between the carbonyl oxygen of residue i and the amide proton of residue i+2, creating a 7-membered ring (C7). researchgate.netnih.gov

Theoretical studies, such as those on Pro-Ala-Pro tripeptides, show that molecules will often adopt a very compact structure to maximize the number of these stabilizing intramolecular hydrogen bonds. nih.govaip.org This stabilization can overcome the energetic expense of internal repulsion from the compactness. nih.gov The seven-membered rings formed in γ-turns are often found to be particularly energetically favorable. nih.gov

Intermolecular Hydrogen Bonding: While the Ala-Pro motif is primarily known for inducing turns stabilized by intramolecular bonds, these structured peptides can self-assemble into larger ordered systems, such as β-sheets. In such cases, intermolecular hydrogen bonds form between the backbone amide protons and carbonyl oxygens of adjacent peptide chains. libretexts.org For example, a peptide chain containing a β-turn can fold into a β-hairpin, which can then associate with other hairpins to form an extended antiparallel β-sheet, held together by a network of intermolecular hydrogen bonds. libretexts.org

Table 3: Common Hydrogen Bonds in Ala-Pro Induced Structures

Bond TypeRing SizeResidues Involved (Donor ← Acceptor)Associated Structure
Intramolecular10-memberedNHi+3 ← COiβ-Turn
Intramolecular7-memberedNHi+2 ← COiγ-Turn
IntermolecularN/ABackbone NH ← Backbone CO (of adjacent chain)β-Sheet

Analytical Characterization Techniques in Fmoc Ala Pro Oh Research

Chromatographic Separation and Purity Assessment

Chromatographic methods are indispensable for evaluating the purity of Fmoc-Ala-Pro-OH, separating it from synthesis byproducts, unreacted starting materials, and degradation products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. It separates compounds based on their differential interactions with a stationary phase (typically a C18 silica (B1680970) column) and a mobile phase. The mobile phase commonly consists of a gradient of acetonitrile (B52724) (ACN) or methanol (B129727) with an aqueous buffer, often containing trifluoroacetic acid (TFA) or formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry. Detection is usually performed using UV absorbance, with wavelengths around 214 nm (for peptide bonds) or 302 nm (for the Fmoc group) being standard scielo.org.mxrsc.orgnih.govrsc.org. HPLC analysis provides a quantitative measure of purity, typically reported as an area percentage, with high-purity this compound samples often exhibiting purity levels of ≥95% or even ≥99% chemimpex.comcem.comscientificlabs.iesigmaaldrich.commedchemexpress.comsigmaaldrich.comsigmaaldrich.comchemicalbook.com.

Table 5.1.1: Typical HPLC Parameters for this compound Analysis

ParameterDescription
Technique High-Performance Liquid Chromatography (HPLC)
Stationary Phase Reversed-phase C18 column (e.g., Vydac 218TP, Agilent Zorbax 300SB-C18)
Mobile Phase A Aqueous buffer (e.g., water with 0.1% TFA or 0.05% TFA)
Mobile Phase B Organic solvent (e.g., Acetonitrile with 0.1% TFA or 0.05% TFA)
Gradient Typically a linear gradient from low to high organic solvent concentration
Flow Rate 0.4 - 1.0 mL/min
Detection UV-Vis absorbance at 214 nm or 302 nm
Typical Purity ≥95% to ≥99% (area percentage)

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over traditional HPLC, utilizing smaller particle size stationary phases and higher operating pressures. This results in enhanced resolution, faster analysis times, and increased sensitivity. UPLC methods for this compound employ similar principles to HPLC, including reversed-phase C18 columns and acetonitrile/water mobile phases with acidic modifiers rsc.orgrsc.org. UPLC is particularly valuable for resolving closely eluting impurities and for high-throughput screening, providing a more detailed purity profile of the compound.

Mass Spectrometry for Sequence Verification and Molecular Weight Determination

Mass spectrometry (MS) techniques are critical for confirming the molecular weight and, in some cases, providing structural information about this compound, thereby verifying its identity.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS/MS)

MALDI-TOF MS is a widely used technique for determining the molecular weight of peptides and related compounds like this compound. In this method, the analyte is co-crystallized with a matrix (e.g., sinapinic acid or 2,5-dihydroxybenzoic acid) and irradiated with a laser. This process desorbs and ionizes the analyte, producing primarily protonated molecules ([M+H]+). The ions are then accelerated into a time-of-flight analyzer, where their mass-to-charge ratio (m/z) is determined by the time it takes to reach the detector. For this compound (molecular weight 378.43 g/mol ), the expected protonated molecular ion is observed at m/z 379.44. MALDI-TOF MS/MS can further provide fragmentation data, aiding in sequence verification if applicable, although for a dipeptide, primary molecular weight confirmation is the main goal.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is another powerful technique for molecular weight determination, often coupled with liquid chromatography (LC-MS). In ESI, a solution of the analyte is passed through a charged capillary at high voltage, creating a fine spray of charged droplets. As the solvent evaporates, the charge density increases, leading to the expulsion of gas-phase ions, typically protonated molecules ([M+H]+) or adducts with alkali metal ions (e.g., [M+Na]+). For this compound, ESI-MS is expected to show a protonated molecule at m/z 379.44 and a sodium adduct at m/z 401.42. ESI is particularly well-suited for polar and thermally labile compounds, offering high sensitivity and the ability to analyze complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling

The coupling of liquid chromatography (HPLC or UPLC) with mass spectrometry (LC-MS) provides a comprehensive analytical platform for this compound. This hyphenated technique allows for the chromatographic separation of the compound from impurities, followed by immediate mass spectrometric detection and identification of each separated component. LC-MS is invaluable for confirming the identity of the main peak as this compound based on its retention time and mass spectrum, while also detecting and characterizing any co-eluting impurities. The combination offers high specificity and sensitivity, making it a gold standard for quality control and research applications.

Table 5.2.1: Expected Mass Spectrometric Data for this compound

TechniqueIonization ModeExpected IonExpected m/z
MALDI-TOF MSPositive Ion[M+H]+379.44
ESI-MSPositive Ion[M+H]+379.44
ESI-MSPositive Ion[M+Na]+401.42

Compound List

this compound

Fmoc-Ala-OH

Fmoc-Pro-OH

Fmoc-Ala-Ala-OH

Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH

Fmoc-β-Ala-Pro-Pro-OH

Solid-State Structural Elucidation via X-ray Crystallography

While X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a solid compound, specific published X-ray crystallographic data for this compound was not found within the scope of this review. However, studies on related Fmoc-protected amino acids and dipeptides have elucidated various structural features, including molecular packing, hydrogen bonding patterns, and conformational preferences of the peptide backbone and side chains researchgate.netresearchgate.net. These studies often reveal how the Fmoc protecting group influences crystal lattice formation and intermolecular interactions. For instance, research on Fmoc-phenylalanine has shown how π-π stacking of aromatic rings and hydrogen bonding contribute to the formation of ordered structures researchgate.net. Similarly, studies on Fmoc-hydroxyproline derivatives have detailed specific ring puckers and intramolecular interactions that influence peptide conformation researchgate.net. While direct crystallographic data for this compound is absent here, these related findings underscore the potential insights such techniques could offer into its solid-state properties.

Quantitative Assays for Reaction Completion and Purity

Ninhydrin (B49086) Test for Free Amino Groups

The ninhydrin test, also known as the Kaiser test, is a widely used colorimetric assay for detecting the presence of free primary and secondary amines embrapa.brtemple.edu. In the context of Fmoc-protected amino acids and peptide synthesis, this test is particularly valuable for confirming the completion of Fmoc deprotection. Upon reaction with a free amino group, ninhydrin typically yields a characteristic blue or purple product (Ruhemann's purple) embrapa.br. For proline, which is a secondary amine, the reaction with ninhydrin produces a yellow product embrapa.br.

In Fmoc-based solid-phase peptide synthesis (SPPS), the ninhydrin test is applied to resin-bound peptides. After the Fmoc protecting group is removed (e.g., using piperidine), a sample of the resin beads is treated with ninhydrin reagents. A positive result (blue or yellow color, depending on the amino acid) indicates the presence of a free amino group, signifying successful deprotection and readiness for the next coupling step temple.eduscielo.org.mx. Conversely, if the amino group remains protected or the coupling has not occurred, the test will yield a negative result (typically yellow or pale color, indicating no free amine) csic.es. This test is thus a critical qualitative and semi-quantitative tool for monitoring reaction completion during the synthesis of peptides incorporating this compound scielo.org.mxambeed.com.

Other Colorimetric and Spectrophotometric Assays

Beyond the ninhydrin test, several other spectrophotometric and colorimetric methods are employed to assess the purity and quantify this compound.

UV-Vis Spectrophotometry: The Fmoc group possesses a characteristic chromophore that absorbs strongly in the ultraviolet region, typically with a maximum absorbance around 301 nm or 289.8 nm scielo.org.mxnih.gov. This property is exploited to monitor the presence or absence of the Fmoc group. For instance, UV-Vis spectrophotometry can be used to quantify the amount of Fmoc group cleaved during deprotection reactions by measuring the absorbance of the resulting dibenzofulvene-piperidine adduct scielo.org.mx. Furthermore, the concentration and substitution levels of Fmoc-protected amino acids on solid supports can be determined using UV-Vis spectroscopy, utilizing their specific molar extinction coefficients nih.gov.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of this compound and related compounds. It allows for the separation and quantification of the target compound from impurities, such as unreacted starting materials, side products, or other amino acid derivatives. Typical purity specifications for Fmoc-protected amino acids and dipeptides, including those closely related to this compound, often exceed 98% or 99% by HPLC avantorsciences.comchemimpex.comscientificlabs.iecblpatras.grsigmaaldrich.comsigmaaldrich.com. For example, related compounds like Fmoc-Pro-OH and Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH are reported with purities of ≥99.0% (HPLC) and ≥98% (HPLC), respectively chemimpex.comscientificlabs.ie. Specific impurity limits for dipeptides like Fmoc-β-Ala-Pro-OH are also monitored and typically kept below 0.1% (HPLC) scientificlabs.ie.

Thin-Layer Chromatography (TLC): TLC serves as a rapid and cost-effective method for monitoring reaction progress and assessing the purity of this compound. It provides a qualitative or semi-quantitative evaluation of the compound's purity by separating it from impurities based on their differential adsorption to a stationary phase avantorsciences.comscientificlabs.ie. Purity levels assessed by TLC are often reported as ≥98% avantorsciences.comscientificlabs.ie.

Optical Rotation: As this compound is a chiral molecule, its optical activity is an important parameter for verifying enantiomeric purity and confirming the correct stereochemistry. Measurements of specific rotation, typically performed using polarimetry, provide a quantitative measure of this property. For example, related Fmoc-amino acids like Fmoc-Ala-OH and Fmoc-Pro-OH exhibit specific optical rotations in solution, such as [α]20/D −18° and [α]20/D −32±1°, respectively sigmaaldrich.comsigmaaldrich.com. While specific values for this compound were not detailed in the provided snippets, this measurement is a standard part of its characterization.

Other Analytical Parameters: Additional analytical data often included in the characterization of this compound and similar compounds encompass:

Appearance: Typically described as a white to off-white powder chemimpex.comscientificlabs.iesigmaaldrich.comsigmaaldrich.com.

Water Content: Determined by Karl Fischer (KF) titration, with specifications usually below 1.5% or 6.0% scientificlabs.iecblpatras.gr.

Residual Solvents: Assessed using Gas Chromatography (GC), with limits typically set below 1.0% or 0.5% scientificlabs.iecblpatras.gr.

Assay: Quantitative determination of the compound's content, which can be performed via acidimetric titration (e.g., ≥94.0%) or by quantifying free amino acids (e.g., ≤0.2% by GC) scientificlabs.ie.

Identity: Confirmed through techniques like Infrared (IR) spectroscopy, which should pass a test for characteristic functional group absorptions scientificlabs.ie.

Data Table: Purity Assessment of this compound and Related Compounds

Analytical TechniqueParameter MeasuredTypical Value for this compound (or related)Source Reference(s)
HPLCPurity≥98% - ≥99.0% avantorsciences.comchemimpex.comscientificlabs.iecblpatras.grsigmaaldrich.comsigmaaldrich.com
TLCPurity≥98% avantorsciences.comscientificlabs.ie
Karl Fischer (KF)Water Content<1.5% - <6.0% scientificlabs.iecblpatras.gr
GCResidual Solvents<0.5% - <1.0% scientificlabs.iecblpatras.gr
Acidimetric TitrationAssay≥94.0% scientificlabs.ie
PolarimetryOptical RotationSpecific rotation values (e.g., [α]20/D -18° to -32±1°) sigmaaldrich.comsigmaaldrich.com

Compound List:

this compound

Fmoc-Ala-OH

Fmoc-Pro-OH

Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH

Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH

Fmoc-β-Ala-OH

Fmoc-β-Ala-Pro-OH

Fmoc-Pro-Pro-OH

H-Pro-OH

Q & A

Q. What is the role of the Fmoc group in Fmoc-Ala-Pro-OH during peptide synthesis?

The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group of the alanine residue in this compound, preventing unwanted side reactions during peptide elongation. It is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF) to expose the amino group for subsequent coupling. This reversible protection enables stepwise solid-phase peptide synthesis (SPPS), ensuring sequence fidelity .

Q. How is this compound incorporated into peptide chains using solid-phase peptide synthesis (SPPS)?

In SPPS, this compound is activated using coupling reagents (e.g., HBTU or DIC/HOBt) and attached to a resin-bound peptide chain. The process involves:

  • Deprotection : Removal of the Fmoc group using a base (e.g., piperidine).
  • Coupling : Activation of the carboxylic acid group of this compound and reaction with the resin’s free amine.
  • Washing : Removal of excess reagents to prevent side reactions. Proline’s cyclic structure may slow coupling kinetics, requiring extended reaction times or double couplings .

Q. What physicochemical properties of this compound are critical for experimental design?

Key properties include:

  • Molecular weight : 408.447 g/mol.
  • Solubility : Typically soluble in DMF, DMSO, or acetonitrile.
  • pKa : ~3.62 (carboxylic acid group), influencing ionization during purification.
  • Stability : Susceptible to racemization under prolonged basic conditions. These parameters guide solvent selection, coupling efficiency, and purification strategies .

Advanced Research Questions

Q. How does the proline residue in this compound influence peptide secondary structure, and how can researchers mitigate conformational disruptions?

Proline’s rigid pyrrolidine ring introduces kinks or β-turns, destabilizing α-helices and β-sheets. To minimize undesired effects:

  • Substitution : Replace proline with flexible residues (e.g., alanine) in structural studies.
  • Contextual design : Position proline in regions where turns are functionally required (e.g., receptor-binding loops).
  • Dynamic light scattering (DLS) or circular dichroism (CD) : Monitor conformational changes during synthesis .

Q. What analytical techniques are recommended for confirming the purity and identity of this compound?

  • HPLC : Retention time of 26.3 min (C18 column, 0.1% TFA in water/acetonitrile gradient) with >95% purity at 301 nm .
  • Mass spectrometry (MS) : Observed [M+Na]⁺ at m/z 431.00 (calculated 431.44) .
  • NMR : Confirm stereochemistry and absence of racemization (e.g., ¹H and ¹³C shifts for Fmoc and proline groups).

Q. How can researchers optimize coupling efficiency when using this compound in challenging peptide sequences?

  • Double coupling : Repeat the coupling step with fresh reagents.
  • Microwave-assisted synthesis : Enhance reaction rates at controlled temperatures (50–60°C).
  • Additives : Use 1-hydroxybenzotriazole (HOBt) to suppress racemization.
  • Real-time monitoring : Employ Kaiser or chloranil tests to verify free amine availability .

Q. What are common side reactions during this compound synthesis, and how can they be minimized?

  • Aspartimide formation : Occurs at acidic residues; mitigate using HOBt or low-temperature coupling.
  • Racemization : Avoid prolonged exposure to basic conditions; use polar aprotic solvents.
  • Incomplete deprotection : Monitor Fmoc removal via UV absorbance at 301 nm .

Methodological Considerations Table

Challenge Solution Key References
Low coupling efficiencyDouble coupling, microwave assistance
Proline-induced steric hindranceUse DIC/Oxyma Pure activation system
Purity verificationHPLC (retention time: 26.3 min), MS, NMR

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